

physical and chemical properties of 1-(3-Isopropylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Isopropylphenyl)ethanone

Cat. No.: B2427022

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An In-depth Technical Guide to 1-(3-Isopropylphenyl)ethanone

Introduction: Defining the Molecule

1-(3-Isopropylphenyl)ethanone, also known as 3'-isopropylacetophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a benzene ring substituted with an acetyl group and an isopropyl group at the meta position, makes it a valuable precursor for the synthesis of more complex molecules, particularly chiral compounds relevant to the pharmaceutical industry. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, synthesis, and potential applications, tailored for researchers and professionals in drug development.

The unique arrangement of its functional groups—a prochiral ketone and a sterically influential isopropyl group—governs its reactivity and makes it a key substrate for stereoselective reactions. Understanding its fundamental properties is crucial for its effective utilization in multi-step synthetic pathways.

Caption: Chemical Structure of **1-(3-Isopropylphenyl)ethanone**.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in research and development. These properties dictate storage conditions, solvent selection,

reaction parameters, and purification strategies.

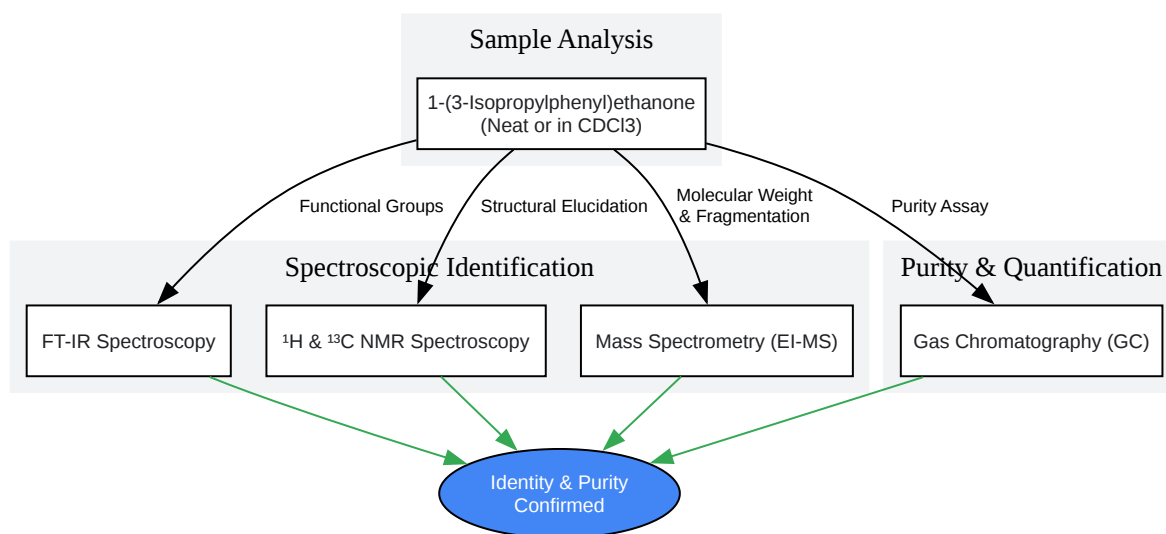
Core Physicochemical Properties

The properties of **1-(3-Isopropylphenyl)ethanone** are summarized in the table below. It exists as a liquid at room temperature, though some sources note it can be a solid or semi-solid, likely depending on purity. Its relatively high boiling point is characteristic of aromatic ketones of its molecular weight.

Property	Value	Source(s)
CAS Number	40428-87-3	[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₄ O	[1][2][3][4]
Molecular Weight	162.23 g/mol	[2][3][4]
Physical Form	Liquid / Solid or semi-solid	
Boiling Point	229.1 ± 9.0 °C at 760 mmHg	[1][3]
Density	0.9 ± 0.1 g/cm ³	[1][3]
Flash Point	86.6 ± 13.7 °C	[1]
Refractive Index	1.502	[1]
XLogP3	2.7	[1]
InChI Key	JYTHSLNJXAEHQT- UHFFFAOYSA-N	[1]
SMILES	CC(C)C1=CC(=CC=C1)C(=O) C	[2]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of **1-(3-Isopropylphenyl)ethanone** is essential. This is achieved through a combination of spectroscopic and chromatographic methods.



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Caption: Workflow for the analytical characterization of the compound.

Expected Spectroscopic Signatures:

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically found around 1685 cm^{-1} . Other significant peaks include C-H stretches from the aromatic ring (around 3000-3100 cm^{-1}) and the aliphatic isopropyl and methyl groups (around 2850-2970 cm^{-1}).^[5] The presence of the strong carbonyl peak and the absence of a broad O-H stretch (3200-3600 cm^{-1}) confirms the ketone functionality.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides a clear fingerprint. One would expect to see a singlet for the acetyl methyl protons (-COCH₃) around 2.6 ppm. The isopropyl group will present as a septet for the single methine proton (-CH) around 3.0 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) around 1.2 ppm.^[5] The four protons on the

disubstituted benzene ring will appear as complex multiplets in the aromatic region, typically between 7.2 and 7.8 ppm.

- ^{13}C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 200 ppm. The aromatic carbons will appear in the 120-150 ppm range, while the aliphatic carbons of the acetyl methyl, isopropyl methine, and isopropyl methyls will be observed upfield.
- Mass Spectrometry (MS): Under Electron Impact (EI) conditions, the molecular ion peak (M^+) would be observed at $m/z = 162$. A prominent fragment is expected at $m/z = 147$, corresponding to the loss of a methyl group ($[\text{M}-15]^+$). Another key fragment would be the acylium ion $[\text{CH}_3\text{CO}]^+$ at $m/z = 43$, which is a strong indicator of a methyl ketone.^[5]

Part 2: Synthesis and Reactivity

Synthetic Approach: Friedel-Crafts Acylation

A standard and industrially viable method for preparing **1-(3-Isopropylphenyl)ethanone** is the Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction involves treating cumene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).

The isopropyl group is an ortho-, para-director. However, steric hindrance from the bulky isopropyl group can favor substitution at the less hindered para-position, with the meta-isomer forming as a significant side product or, under certain conditions, the main product. The reaction must be carefully controlled to optimize the yield of the desired 3'-isomer over the 4'-isomer.

Experimental Protocol: Friedel-Crafts Acylation

- Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
- Reagents: The flask is charged with anhydrous aluminum chloride (AlCl_3 , 1.1 eq.) and a dry, non-polar solvent like dichloromethane or carbon disulfide. The solution is cooled in an ice bath.

- **Addition:** A solution of cumene (1.0 eq.) and acetyl chloride (1.0 eq.) in the same solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
- **Workup:** The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to isolate **1-(3-Isopropylphenyl)ethanone**.

Part 3: Relevance in Drug Discovery and Development

While **1-(3-Isopropylphenyl)ethanone** itself is not an active pharmaceutical ingredient (API), its true value lies in its role as a prochiral ketone building block. The ketone can be stereoselectively reduced to form a chiral secondary alcohol, a highly sought-after intermediate in pharmaceutical synthesis.

Asymmetric Hydrogenation: A Gateway to Chiral Alcohols

The conversion of **1-(3-Isopropylphenyl)ethanone** to its corresponding chiral alcohol, (R)- or (S)-1-(3-isopropylphenyl)ethanol, is a key transformation. Rhodium-catalyzed asymmetric hydrogenation using a chiral ligand is a powerful method to achieve this with high yield and excellent enantiomeric purity.^[2]

This process is of high interest to drug development professionals for several reasons:

- **Access to Chirality:** Many modern drugs are single enantiomers, as different enantiomers can have vastly different biological activities and safety profiles. This reaction provides a direct route to optically pure intermediates.
- **Atom Economy:** Asymmetric hydrogenation is an atom-economical reaction, adding two hydrogen atoms and creating no byproducts, aligning with the principles of green chemistry.
[6]
- **Scaffold for APIs:** The resulting chiral alcohol can be incorporated into larger, more complex molecules that may serve as drug candidates. The 3-isopropylphenyl motif is found in various biologically active compounds.

Caption: Asymmetric hydrogenation of the title compound.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- **Hazard Identification:** **1-(3-Isopropylphenyl)ethanone** is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). The corresponding GHS pictogram is the exclamation mark (GHS07).
- **Handling:** Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
[7][8]
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong bases.[7] Recommended storage temperatures range from room temperature to refrigerator conditions.
- **First Aid:**
 - **Eyes:** Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][8]

- Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7][8]
- Ingestion: Clean mouth with water and seek immediate medical attention.[7][8]
- Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[7]

Conclusion

1-(3-Isopropylphenyl)ethanone is more than a simple aromatic ketone; it is a strategic intermediate for advanced chemical synthesis. Its well-defined physicochemical properties, coupled with established analytical protocols, allow for its reliable use in research settings. The ability to transform its prochiral ketone center into a stereodefined alcohol via asymmetric hydrogenation makes it a particularly valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the creation of novel and complex molecular architectures.

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References

- 1. echemi.com [echemi.com]
- 2. 1-(3-Isopropylphenyl)ethanone | 40428-87-3 | QBA42887 [biosynth.com]
- 3. 1-(3-Isopropylphenyl)ethanone | CAS#:40428-87-3 | Chemsrce [chemsrc.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. pharmtech.com [pharmtech.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]

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